2-(Diethoxymethyl)thiophene
Overview
Description
2-(Diethoxymethyl)thiophene is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27100 . It is a thiophene derivative, which are important heterocyclic compounds with a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of 2-(Diethoxymethyl)thiophene consists of a thiophene ring with a diethoxymethyl group attached . The exact mass of the molecule is 186.07100 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Diethoxymethyl)thiophene are not detailed in the literature, thiophene derivatives are known to undergo a variety of reactions. For instance, they can participate in condensation reactions, coupling reactions, and sulfur cyclization reactions .Physical And Chemical Properties Analysis
2-(Diethoxymethyl)thiophene has a density of 1.066g/cm3, a boiling point of 219.432ºC at 760 mmHg, and a flash point of 86.51ºC . It also has a LogP value of 2.81970, indicating its lipophilicity .Scientific Research Applications
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are utilized:
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Industrial Chemistry and Material Science : Thiophene derivatives are used as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Pharmacology : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Organic Synthesis : Thiophene derivatives are used as intermediates in organic synthesis . The classical approaches to substituted thiophenes are mainly based on condensation-like reactions or on subsequent functionalization of the thiophene ring .
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Coordination Chemistry : Thiophene derivatives find large application in coordination chemistry .
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Medicinal Chemistry : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Synthesis of Anticancer and Anti-atherosclerotic Agents : 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
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Synthesis of Thiophene Derivatives : Thiophene derivatives can be synthesized through various methods, including one-pot procedures in the presence or absence of catalysts, iodine-promoted heterocyclization, and multicomponent procedures . These methods are efficient and selective, making them useful for producing a wide range of thiophene derivatives .
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Metal-Catalyzed Approaches : Thiophene derivatives can also be synthesized via metal-catalyzed approaches . This method involves the use of metal catalysts to facilitate the chemical reactions needed to produce the thiophene derivatives .
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Development of Insecticides : Certain thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene, are used in the development of insecticides . These compounds can act as metal complexing agents, which can be useful in creating effective insecticides .
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Voltage-Gated Sodium Channel Blocker : Some thiophene-based drugs, such as articaine (a 2,3,4-trisubstituent thiophene), are used as voltage-gated sodium channel blockers . These drugs can help to control the flow of sodium ions through the cell membrane, which can be useful in managing conditions like chronic pain .
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Dental Anesthetic : Articaine, a thiophene-based drug, is also used as a dental anesthetic in Europe . It helps to numb the area where it is applied, making dental procedures more comfortable for patients .
Future Directions
While specific future directions for 2-(Diethoxymethyl)thiophene are not detailed in the literature, thiophene derivatives are of significant interest in various fields, including medicinal chemistry and material science . They are being studied for their potential biological activities and their role in the development of new drugs .
properties
IUPAC Name |
2-(diethoxymethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPTGMAMGKKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CS1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483948 | |
Record name | 2-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)thiophene | |
CAS RN |
13959-97-2 | |
Record name | 2-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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